Didecyl hydrogen phosphate

Description

The exact mass of the compound Didecyl hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309954. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Didecyl hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Didecyl hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

didecyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43O4P/c1-3-5-7-9-11-13-15-17-19-23-25(21,22)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAUASBJFFBWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(=O)(O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884439 | |

| Record name | Phosphoric acid, didecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7795-87-1 | |

| Record name | Phosphoric acid, didecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, didecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, didecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, didecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Didecyl hydrogen phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YD89BM7CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Didecyl Hydrogen Phosphate

This guide provides a comprehensive overview of the core chemical properties of didecyl hydrogen phosphate, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just technical data, but also to provide insights into the causality behind its chemical behavior and applications.

Introduction: The Molecular Architecture and Significance of Didecyl Hydrogen Phosphate

Didecyl hydrogen phosphate, a dialkyl phosphate ester, is characterized by a central phosphate group bonded to two ten-carbon alkyl chains (decyl groups). This amphiphilic structure, featuring a polar, acidic phosphate head and two nonpolar, lipophilic tails, is the primary determinant of its chemical properties and diverse applications. In the pharmaceutical sciences, this unique molecular architecture allows it to function as an effective emulsifier, stabilizer, and component of advanced drug delivery systems.

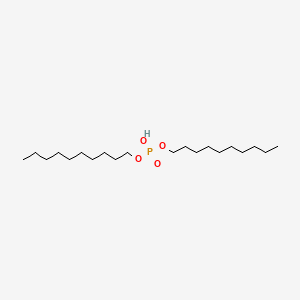

Caption: Chemical structure of didecyl hydrogen phosphate.

Physicochemical Properties

The physical properties of didecyl hydrogen phosphate are largely dictated by its long alkyl chains, which contribute to its waxy or solid nature at room temperature and its limited solubility in aqueous media. The following table summarizes key physicochemical properties. It is important to note that experimental data for didecyl hydrogen phosphate is limited; therefore, some values are based on its close structural analog, didodecyl hydrogen phosphate, and are indicated as such.

| Property | Value | Reference/Comment |

| Molecular Formula | C₂₀H₄₃O₄P | [1] |

| Molecular Weight | 378.5 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from long-chain dialkyl phosphates. |

| Melting Point | ~29-30 °C | Based on didodecyl hydrogen phosphate[2]. The shorter alkyl chains of didecyl hydrogen phosphate would suggest a slightly lower melting point. |

| Boiling Point | > 500 °C | Based on didodecyl hydrogen phosphate (507.9 °C)[2]. Subject to decomposition at high temperatures. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., heptane, isopropanol) | [3] |

| pKa | ~0.88 | Estimated for didodecyl hydrogen phosphate[4]. This indicates it is a strong acid. |

| XLogP3 | 8.0 | Computed value, indicating high lipophilicity[1]. |

Chemical Reactivity and Stability

The chemical behavior of didecyl hydrogen phosphate is governed by the reactivity of the phosphate group and the stability of the ester linkages.

Acidity and Salt Formation

As a hydrogen phosphate, the molecule possesses an acidic proton on one of the phosphate oxygens. This proton is readily lost in the presence of a base, allowing for the formation of various salts. The pKa is estimated to be low, suggesting that didecyl hydrogen phosphate is a relatively strong acid and will exist predominantly in its anionic (deprotonated) form at physiological pH.[4] This property is crucial for its function as an emulsifier and for its interactions with cationic species.

Hydrolytic Stability

The ester bonds in didecyl hydrogen phosphate are susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. In aqueous solutions, the stability of dialkyl hydrogen phosphates can be limited, with degradation products including the corresponding alcohol (decanol) and phosphoric acid.[5] For instance, a study on dimethyl hydrogen phosphite showed that its stability in a phosphate buffer at pH 7.4 and 37°C was limited to a few hours.[5] While the longer alkyl chains of didecyl hydrogen phosphate may offer some steric hindrance to hydrolysis, long-term stability in aqueous formulations should be carefully evaluated.

Thermal Decomposition

At elevated temperatures, didecyl hydrogen phosphate can undergo decomposition. The exact decomposition products will depend on the conditions, but are likely to include alkenes (from the dehydration of the decyl chains) and phosphoric acid derivatives. Distillation of long-chain dialkyl phosphates is often avoided as it can lead to decomposition.[6]

Reactivity with Metal Ions

The phosphate headgroup can chelate metal ions, which can be a desirable property in some applications but may also lead to instability or incompatibility in formulations containing metal salts.

Role in Drug Development and Pharmaceutical Formulations

The amphiphilic nature of didecyl hydrogen phosphate makes it a valuable excipient in pharmaceutical formulations, where it can serve multiple functions:

-

Emulsifying Agent: Its ability to reside at oil-water interfaces makes it an effective emulsifier for creating stable creams, lotions, and other semi-solid dosage forms.

-

Component of Liposomes and Nanoparticles: The lipid-like structure of didecyl hydrogen phosphate allows for its incorporation into the lipid bilayers of liposomes and the matrix of solid lipid nanoparticles. These advanced drug delivery systems can be used to encapsulate and protect drug molecules, control their release, and target them to specific sites in the body.

-

Surface Modifier: Didecyl hydrogen phosphate can be used to modify the surface of materials, for example, to create hydrophobic coatings or to promote adhesion. A study on alkyl phosphates with varying chain lengths demonstrated their ability to form self-assembled monolayers on titanium oxide surfaces.[3]

Experimental Protocols: Synthesis and Characterization

A robust understanding of the chemical properties of didecyl hydrogen phosphate relies on well-defined experimental methodologies for its synthesis and characterization.

Synthesis of Didecyl Hydrogen Phosphate

A convenient and high-yield synthesis of long-chain dialkyl phosphates, such as didecyl hydrogen phosphate, can be achieved through the reaction of phosphorus oxychloride with the corresponding alcohol in the presence of a base, followed by hydrolysis.[6]

Caption: A typical workflow for the synthesis of didecyl hydrogen phosphate.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve decanol and triethylamine in toluene.

-

Addition of Phosphorus Oxychloride: Cool the solution in an ice bath and add a solution of phosphorus oxychloride in toluene dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Filtration: Filter the reaction mixture to remove the precipitated triethylammonium chloride.

-

Hydrolysis: Treat the filtrate with steam for a specified period to hydrolyze any remaining reactive phosphorus species.

-

Workup: Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude didecyl hydrogen phosphate. Further purification can be achieved by recrystallization if necessary.

Characterization Techniques

A combination of analytical techniques is essential for the comprehensive characterization of didecyl hydrogen phosphate.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Confirms the chemical structure, provides information on purity, and can be used to study degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups, such as P=O, P-O-C, and O-H stretches. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation. |

| Differential Scanning Calorimetry (DSC) | Determines the melting point and other thermal transitions. |

| Thermogravimetric Analysis (TGA) | Evaluates thermal stability and decomposition profile. |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and can be used to quantify the compound in formulations. |

| Potentiometric Titration | Determines the pKa value. |

Safety and Handling

Didecyl hydrogen phosphate should be handled with appropriate personal protective equipment, including gloves and safety glasses. As an acidic compound, it can be irritating to the skin and eyes. For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Didecyl hydrogen phosphate is a versatile molecule with a unique combination of properties derived from its amphiphilic structure. Its acidic nature, coupled with its long lipophilic chains, makes it a valuable component in a range of pharmaceutical applications, particularly in the formulation of emulsions and advanced drug delivery systems. A thorough understanding of its chemical properties, including its reactivity, stability, and interactions with other components, is crucial for its effective and safe use in the development of new and improved drug products. While specific experimental data for didecyl hydrogen phosphate is not abundant in the public domain, a solid understanding of its chemistry can be built upon the well-established principles of phosphate ester chemistry and by drawing comparisons with its close structural analogs.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanelements.com [americanelements.com]

- 3. Influence of alkyl chain length on phosphate self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Didodecyl phosphate | C24H51O4P | CID 23467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | GB20-5A8-31, an anti-TL1A antibody for treating inflammatory bowel disease [frontiersin.org]

- 6. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of Didecyl Hydrogen Phosphate

Prepared by: Gemini, Senior Application Scientist

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of didecyl hydrogen phosphate, a long-chain dialkyl phosphate with significant applications in various scientific and industrial fields, including as an excipient in drug delivery systems. This document delves into the core principles of its synthesis, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. Emphasis is placed on the prevalent synthetic route utilizing phosphorus oxychloride, alongside a discussion of alternative methods. The guide further details robust purification strategies to mitigate common impurities and outlines key analytical techniques for comprehensive characterization, ensuring the production of high-purity didecyl hydrogen phosphate suitable for research and development applications. Safety protocols for handling the hazardous reagents involved are also thoroughly addressed.

Introduction: The Significance of Didecyl Hydrogen Phosphate

Didecyl hydrogen phosphate belongs to the class of dialkyl hydrogen phosphates, which are characterized by a central phosphate group esterified with two alkyl chains. The long, lipophilic decyl chains of didecyl hydrogen phosphate impart surfactant-like properties, making it a valuable molecule in formulations, as a catalyst in certain organic reactions, and as a key intermediate in the synthesis of other organophosphorus compounds. In the pharmaceutical industry, such long-chain phosphates are explored for their potential as components in lipid-based drug delivery systems, where they can influence the stability and release profile of active pharmaceutical ingredients.

The synthesis of didecyl hydrogen phosphate, while conceptually straightforward, presents challenges in controlling the reaction to achieve a high yield of the desired dialkyl ester while minimizing the formation of mono- and trialkylated byproducts. This guide aims to provide the necessary expertise to navigate these challenges effectively.

Synthetic Strategies for Didecyl Hydrogen Phosphate

The phosphorylation of alcohols is the cornerstone of didecyl hydrogen phosphate synthesis. Several phosphorylating agents can be employed, each with its own set of advantages and challenges. This section will explore the most common and effective methods.

The Phosphorus Oxychloride (POCl₃) Method: A Detailed Protocol and Mechanistic Insight

The reaction of phosphorus oxychloride with decanol is the most widely employed method for synthesizing didecyl hydrogen phosphate. The reaction proceeds in a stepwise manner, and careful control of stoichiometry and reaction conditions is paramount to favor the formation of the dialkyl phosphate.

2.1.1. Underlying Chemistry and Mechanism

Phosphorus oxychloride is a highly reactive phosphorylating agent. The reaction with an alcohol, such as decanol, involves the nucleophilic attack of the alcoholic oxygen on the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

The reaction can be visualized as a three-step process:

-

Formation of the Monoalkyl Dichlorophosphate: The first equivalent of decanol reacts with POCl₃ to form decyl dichlorophosphate.

-

Formation of the Dialkyl Monochlorophosphate: A second equivalent of decanol reacts to yield didecyl chlorophosphate.

-

Hydrolysis to Didecyl Hydrogen Phosphate: The final step involves the hydrolysis of the remaining P-Cl bond to a P-OH group, yielding the desired didecyl hydrogen phosphate.

Over-reactivity of POCl₃ can lead to the formation of tridecyl phosphate if a third equivalent of the alcohol reacts.[2] Conversely, incomplete reaction or the presence of excess water can result in a higher proportion of monodecyl hydrogen phosphate.

Diagram: Synthesis of Didecyl Hydrogen Phosphate using POCl₃

Caption: Reaction pathway for the synthesis of didecyl hydrogen phosphate using POCl₃.

2.1.2. Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[3]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Inert atmosphere setup (e.g., nitrogen or argon line).

-

Ice bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Reagents:

-

Phosphorus oxychloride (POCl₃), freshly distilled.

-

1-Decanol.

-

Pyridine, anhydrous.

-

Diethyl ether, anhydrous.

-

Hydrochloric acid (HCl), concentrated.

-

Deionized water.

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Stoichiometry:

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |

| Phosphorus Oxychloride | 1 | 153.33 |

| 1-Decanol | 2 | 158.28 |

| Pyridine | 2 | 79.10 |

Procedure:

-

Reaction Setup: Assemble the reaction flask under an inert atmosphere and charge it with phosphorus oxychloride (1 equivalent) dissolved in anhydrous diethyl ether. Cool the flask in an ice bath with stirring.

-

Addition of Decanol: Dissolve 1-decanol (2 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add the decanol solution dropwise to the cooled POCl₃ solution. Maintain the temperature below 10°C during the addition.

-

Addition of Pyridine: After the complete addition of decanol, add anhydrous pyridine (2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains low. A precipitate of pyridinium chloride will form.

-

Reaction: Once the additions are complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Hydrolysis: Cool the reaction mixture back down in an ice bath. Cautiously add deionized water dropwise to hydrolyze the remaining P-Cl bond. This step is exothermic.

-

Acidification and Work-up: Add dilute hydrochloric acid to the mixture. Transfer the contents of the flask to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure didecyl hydrogen phosphate as a viscous liquid.[3]

Alternative Synthetic Routes

While the POCl₃ method is prevalent, other phosphorylating agents offer alternative pathways.

2.2.1. Phosphorus Pentoxide (P₄O₁₀) Method

Phosphorus pentoxide is a powerful dehydrating and phosphorylating agent. The reaction with alcohols typically yields a mixture of mono- and dialkyl hydrogen phosphates.[4][5]

Mechanism: The reaction involves the attack of the alcohol on the P-O-P bonds of the P₄O₁₀ cage structure. The stoichiometry of the reactants can be adjusted to favor either the mono- or dialkyl phosphate, although achieving high selectivity for the dialkyl product can be challenging.

General Procedure:

-

Suspend phosphorus pentoxide in an inert solvent (e.g., toluene or dichloromethane).

-

Slowly add the long-chain alcohol (e.g., decanol) to the suspension with vigorous stirring. The reaction is exothermic and should be controlled with cooling.

-

After the addition is complete, the mixture is typically heated to ensure complete reaction.

-

The resulting mixture is then hydrolyzed by the careful addition of water.

-

The product is isolated through extraction and can be purified by chromatographic methods.

Advantages: Avoids the use of chlorinated reagents and the formation of HCl. Disadvantages: The reaction can be difficult to control, and the product is often a mixture that requires extensive purification.

2.2.2. Polyphosphoric Acid (PPA) Method

Polyphosphoric acid is a viscous liquid that is a mixture of orthophosphoric acid and its polymers. It can be used to phosphorylate alcohols, generally favoring the formation of monoalkyl phosphates, but dialkyl phosphates can also be formed.[6][7]

Mechanism: PPA acts as both a phosphorylating agent and an acid catalyst. The alcohol reacts with the P-O-P linkages in the polymer chains.

General Procedure:

-

Heat the polyphosphoric acid to reduce its viscosity.

-

Slowly add the alcohol with stirring.

-

The reaction mixture is maintained at an elevated temperature for a specified period.

-

The product is isolated by pouring the reaction mixture into ice water and subsequent extraction.

Advantages: A one-pot procedure that can be convenient for certain applications. Disadvantages: Typically produces a mixture of products and requires high reaction temperatures.

Purification of Didecyl Hydrogen Phosphate

Achieving high purity is critical, especially for pharmaceutical applications. The primary impurities in the synthesis of didecyl hydrogen phosphate are the corresponding mono- and tridecyl phosphates, as well as unreacted starting materials.

3.1. Common Impurities and Their Origin

-

Monodecyl Hydrogen Phosphate: Results from incomplete reaction or hydrolysis of the dichlorophosphate intermediate.

-

Tridecyl Phosphate: Forms when a third equivalent of decanol reacts with the didecyl chlorophosphate intermediate. This is more likely if an excess of the alcohol is used or if the reaction temperature is too high.[3]

-

Unreacted Decanol: Can remain if the reaction does not go to completion.

-

Pyridinium Hydrochloride: The salt formed from the neutralization of HCl by pyridine.

3.2. Purification Strategies

A multi-step purification approach is often necessary.

Purification Workflow:

Caption: A typical workflow for the purification of didecyl hydrogen phosphate.

-

Aqueous Washing: Thoroughly washing the organic layer with water or dilute acid is effective for removing water-soluble impurities like pyridinium hydrochloride.

-

Steam Hydrolysis: A technique particularly useful for removing the trialkyl phosphate impurity. Trialkyl phosphates are more susceptible to hydrolysis under steam conditions than the desired dialkyl hydrogen phosphate.[3]

-

Vacuum Distillation: Effective for removing unreacted decanol and other volatile impurities. Didecyl hydrogen phosphate has a high boiling point and will remain as the residue under moderate vacuum.

-

Column Chromatography: For achieving the highest purity, silica gel column chromatography can be employed. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or isopropanol) can effectively separate the mono-, di-, and trialkyl phosphates.

Analytical Characterization

Confirming the identity and purity of the synthesized didecyl hydrogen phosphate requires a combination of analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most powerful tool for characterizing organophosphorus compounds.[8]

-

³¹P NMR: Didecyl hydrogen phosphate is expected to show a characteristic signal in the phosphate ester region of the ³¹P NMR spectrum. The chemical shift is sensitive to the number of alkyl groups attached to the phosphate.

-

Dialkyl hydrogen phosphates typically appear in the range of -1 to +3 ppm .

-

Monoalkyl hydrogen phosphates are generally found slightly downfield, around +1 to +5 ppm .

-

Trialkyl phosphates are shifted further upfield, typically in the range of -2 to -5 ppm . The absence of signals in the regions for mono- and trialkyl phosphates is a strong indicator of high purity.

-

-

¹H and ¹³C NMR: These techniques are used to confirm the presence of the decyl chains and to ensure the absence of signals from residual solvents or other organic impurities.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration |

| ~2925, ~2855 | C-H stretching (alkyl chains) |

| ~2300-2700 | O-H stretching (P-OH, broad) |

| ~1250 | P=O stretching |

| ~1020 | P-O-C stretching |

The presence of a strong P=O stretch and P-O-C stretches, along with the characteristic alkyl C-H stretches, confirms the basic structure of the phosphate ester.[9][10]

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of didecyl hydrogen phosphate minus one proton.

-

Fragmentation Pattern: The fragmentation in mass spectrometry often involves the cleavage of the alkyl chains from the phosphate core.[11]

Safety and Handling

The synthesis of didecyl hydrogen phosphate involves the use of hazardous chemicals that require strict safety protocols.

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water, releasing HCl gas.[12]

-

Handling: Must be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles, is mandatory.[12] An emergency shower and eyewash station should be readily accessible.

-

Quenching: Any residual POCl₃ should be quenched slowly and carefully with a non-protic solvent before the addition of water or an alcohol.

-

-

Pyridine:

General Laboratory Practices:

-

Always work in a well-ventilated area.

-

Be aware of the exothermic nature of the reactions and use appropriate cooling.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of didecyl hydrogen phosphate, a valuable compound for research and industrial applications, is most reliably achieved through the reaction of decanol with phosphorus oxychloride in the presence of a base. This guide has provided a detailed, step-by-step protocol for this synthesis, grounded in a clear understanding of the reaction mechanism. By paying careful attention to reaction conditions, implementing robust purification strategies, and utilizing appropriate analytical techniques for characterization, researchers and scientists can consistently produce high-purity didecyl hydrogen phosphate. Adherence to the outlined safety procedures is essential for the safe execution of this synthesis.

References

- Preparation method of didecyl calcium phosphate and applic

-

Tret'yakov, S. V., et al. (2020). Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. Proceedings of Universities. Applied Chemistry and Biotechnology, 10(3), 515-525. [Link]

-

Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]

- Synthetic method for phosph

-

Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Angewandte Chemie International Edition, 45(35), 5859-5862. [Link]

-

Elimination Of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. (2015). [Link]

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024). [Link]

-

Li, Y., et al. (2022). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. International Journal of Molecular Sciences, 23(3), 1335. [Link]

- Phosphorylation agent, process and use. EP0675076A2.

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Boskey, A. L., et al. (2013). FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite. Calcified Tissue International, 92(4), 376-384. [Link]

-

Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. ResearchGate. [Link]

-

31 Phosphorus NMR. University of Durham. [Link]

-

The Alcoholysis of Polyphosphoric Acid. ElectronicsAndBooks.com. [Link]

- Process for removing impurities from wet process of phosphoric acid. US4500502A.

-

STANDARD OPERATING PROCEDURE. University of Delaware. [Link]

-

Mass spectral characterization of organophosphate-labeled, tyrosine-containing peptides: characteristic mass fragments and a new binding motif for organophosphates. PubMed. [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. PubMed Central. [Link]

-

Melamine salt crystallization process for purifying wet-process phosphoric acid raffinate to prepare disodium hydrogen phosphate. ResearchGate. [Link]

-

Phosphoryl chloride. Wikipedia. [Link]

-

Spectroscopic Characterization of Disodium Hydrogen Orthophosphate and Sodium Nitrate after Biofield Treatment. viXra.org. [Link]

- Process for preparing trialkyophosph

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PubMed Central. [Link]

-

Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

-

FTIR Spectroscopic, Thermal and Growth Morphological Studies of Calcium Hydrogen Phosphate Dihydrate Crystals. ResearchGate. [Link]

-

FTIR Spectroscopic, Thermal and Growth Morphological Studies of Calcium Hydrogen Phosphate Dihydrate Crystals. ResearchGate. [Link]

-

Mass spectral characterization of organophosphate-labeled, tyrosine-containing peptides. PubMed. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

Sources

- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 2. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 4. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 5. CN103833785A - Synthetic method for phosphate ester - Google Patents [patents.google.com]

- 6. EP0675076A2 - Phosphorylation agent, process and use - Google Patents [patents.google.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. vixra.org [vixra.org]

- 10. FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Molecular Architecture and Functional Mechanics of Didecyl Hydrogen Phosphate (DDP)

[1]

Executive Summary

Didecyl hydrogen phosphate (DDP), also known as Di-n-decyl phosphate (CAS: 7795-87-1), represents a critical class of organophosphorus amphiphiles.[1][2] Distinct from its branched isomer bis(2-ethylhexyl) phosphate (D2EHPA), DDP possesses straight-chain decyl tails that confer unique packing parameters, making it highly effective in membrane mimetic studies, calcium-selective potentiometry, and hydrometallurgical extraction.[1] This guide dissects the molecular geometry, supramolecular dimerization mechanics, and synthesis protocols of DDP, providing a rigorous foundation for its application in high-precision chemical systems.

Molecular Structural Analysis[1]

The fundamental reactivity of DDP is governed by the tetrahedral geometry of its phosphate head group and the lipophilicity of its twin

Core Geometry and Bonding

The central phosphorus atom exists in a

-

Phosphoryl Group (

): A highly polarized double bond acts as a hydrogen bond acceptor.[1] -

Hydroxyl Group (

): Acts as a hydrogen bond donor and the site of deprotonation ( -

Ester Linkages (

): Connect the phosphate core to the decyl chains.

Alkyl Chain Conformation

Unlike branched analogues, the n-decyl chains of DDP tend to adopt an all-trans conformation in the crystalline state and ordered mesophases. This linear architecture facilitates tighter packing in Langmuir monolayers and vesicle bilayers, resulting in higher phase transition temperatures (

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the DDP molecule.

Figure 1: Connectivity map of Didecyl Hydrogen Phosphate highlighting the amphiphilic core.

Physicochemical Properties & Data

Quantitative characterization is essential for predicting DDP behavior in solvent extraction and colloidal systems.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Context/Relevance |

| CAS Number | 7795-87-1 | Unique Identifier |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 378.53 g/mol | Mass balance calculations |

| Melting Point | 47 °C | Solid-to-liquid transition; indicates crystalline stability |

| Density | ~0.96 g/cm³ | Phase separation dynamics |

| 1.5 – 2.0 | Acidity; determines pH range for metal extraction | |

| Solubility | Soluble in non-polar solvents (Hexane, Toluene), Insoluble in water | Solvent extraction efficiency |

Supramolecular Mechanics: Dimerization & Extraction

In non-polar solvents (e.g., kerosene, toluene), DDP does not exist as a monomer. Instead, it forms stable cyclic dimers driven by intermolecular hydrogen bonding. This dimerization is the "active state" for metal extraction.

The Cyclic Dimer Mechanism

Two DDP molecules align such that the phosphoryl oxygen (

Equilibrium:

Metal Cation Exchange

When extracting divalent metal ions (e.g.,

General Reaction (Divalent Metal

This mechanism highlights that extraction efficiency is pH-dependent; increasing aqueous pH (removing

Figure 2: Mechanistic workflow of DDP dimerization and interfacial metal extraction.[1]

Synthesis & Purification Protocol

Objective: Synthesize high-purity Di-n-decyl phosphate via phosphorylation of 1-decanol.

Safety Warning:

Reagents[3][8][9]

-

1-Decanol (

) - Dried over molecular sieves.[1] -

Phosphorus Oxychloride (

) - Freshly distilled.[1][3] -

Pyridine or Triethylamine - Acid scavenger.

-

Anhydrous Ether or Dichloromethane (DCM) - Solvent.[1]

Step-by-Step Methodology

-

Preparation of Reagents:

-

Dehydrate 1-decanol using anhydrous

or molecular sieves (3Å).[1] -

Ensure reaction glassware is oven-dried and purged with

.

-

-

Phosphorylation Reaction:

-

Dissolve

(1.0 eq) in anhydrous ether at 0°C. -

Mix 1-decanol (2.0 eq) with Pyridine (2.0 eq) in a separate addition funnel.

-

Critical Step: Add the alcohol/base mixture dropwise to the

solution while stirring vigorously. Maintain temperature -

Allow the mixture to warm to room temperature and reflux for 1 hour.

-

-

Hydrolysis:

-

Cool the reaction mixture to 0°C.

-

Slowly add ice-cold water to hydrolyze the remaining P-Cl bond.

-

Acidify with dilute HCl to protonate the phosphate.

-

-

Purification:

-

Phase Separation: Wash the organic layer with water (3x) to remove pyridine salts and phosphoric acid byproducts.[1]

-

Solvent Removal: Evaporate the solvent under reduced pressure (Rotavap).[1]

-

Recrystallization: Recrystallize the crude solid from hexane or acetone at low temperature (-20°C) to remove mono-decyl phosphate impurities.[1] DDP should precipitate as a white waxy solid/crystal.

-

Analytical Validation

To ensure scientific integrity, the synthesized DDP must be validated using the following spectroscopic markers.

Proton NMR ( -NMR)[1]

-

0.88 ppm: Triplet, terminal methyl group (

-

1.2-1.4 ppm: Multiplet, methylene backbone (

-

4.0 ppm: Multiplet,

-

~10-12 ppm: Broad singlet, acidic phosphate proton (

FTIR Spectroscopy[3][6]

References

-

Griffiths, G. H., et al. (1972).[3] The preparation of mono- and di-n-decylphosphates and di-n-octylphenylphosphonate for use as selective calcium-sensitive electrode sensor materials. Journal of Inorganic and Nuclear Chemistry.

-

Visscher, I., & Engberts, J. (2000). Synthesis and Properties of Di-n-dodecyl α,ω-Alkyl Bisphosphate Surfactants. Langmuir.

-

ChemicalBook. (2023).[1] Phosphoric acid di-n-decyl ester Properties and CAS Data.

-

BenchChem. (2023).[1] Selectivity of Dialkyl Hydrogen Phosphates for Metal Ion Separation.

Technical Monograph: Didecyl Hydrogen Phosphate (DDP)

[1]

Identification & Physicochemical Profile

Didecyl hydrogen phosphate (DDP) is a dialkyl ester of phosphoric acid, characterized by its amphiphilic nature. It serves as a critical intermediate in hydrometallurgy for solvent extraction and as an ionophore in potentiometric sensors. Unlike its branched cousin bis(2-ethylhexyl) phosphate (HDEHP), DDP typically refers to the straight-chain

Chemical Passport[2]

| Parameter | Specification |

| CAS Number | 29703-85-1 |

| IUPAC Name | Bis(decyl) hydrogen phosphate |

| Synonyms | Phosphoric acid, didecyl ester; Di-n-decyl phosphate |

| Molecular Formula | |

| Molecular Weight | 378.53 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Solubility | Soluble in non-polar solvents (toluene, kerosene, hexane); Insoluble in water |

| pKa (Apparent) | ~3.0 – 3.5 (in methanol/water mixtures) |

| Density | ~0.94 g/cm³ (25°C) |

Synthesis & Purification: The High-Fidelity Protocol

While industrial grades are often produced via

Reaction Logic

The synthesis proceeds via the nucleophilic substitution of chlorine atoms on

-

Esterification:

-

Hydrolysis:

Experimental Workflow (Graphviz)

Caption: Step-wise synthesis of DDP via POCl3 route, emphasizing temperature control to prevent tri-ester formation.

Self-Validating Purity Check

Before using the synthesized DDP in sensitive applications, verify the Mono/Di-ester Ratio using Potentiometric Titration.

-

Dissolve 0.5g sample in 50mL ethanol/water (4:1).

-

Titrate with 0.1N NaOH.

-

Checkpoint: Pure diester shows a single inflection point (equivalence point). The presence of two inflection points indicates contamination with mono-decyl phosphate (which has two acidic protons).

Functional Application: Lanthanide Extraction

DDP is a potent extractant for Rare Earth Elements (REEs), operating via a cation-exchange mechanism. In non-polar solvents (kerosene, dodecane), DDP exists primarily as hydrogen-bonded dimers.

The Extraction Mechanism

The general equilibrium for extracting a trivalent metal ion (

Mechanistic Pathway (Graphviz)

Caption: Interfacial cation exchange mechanism where DDP dimers sequester metal ions, releasing protons back to the aqueous phase.

Protocol: Determination of Distribution Ratio ( )

To quantify extraction efficiency for a target metal (e.g.,

-

Preparation:

-

Organic Phase: 0.1 M DDP in Kerosene.

-

Aqueous Phase: 0.01 M

in 0.1 M HCl.

-

-

Equilibration: Mix phases (1:1 volume ratio) in a separatory funnel. Shake vigorously for 15 minutes at 25°C.

-

Separation: Allow phases to settle (centrifuge if emulsion forms).

-

Analysis: Measure Metal concentration in the aqueous raffinate (

) using ICP-OES. -

Calculation:

-

Causality Check: If

does not increase with increasing pH, check for steric hindrance or hydrolysis of the metal ion.

Safety & Handling (MSDS Summary)

-

Hazards: DDP is acidic and corrosive. It causes skin irritation and serious eye damage (H314/H318).

-

Storage: Store in glass or HDPE containers. Avoid contact with strong bases and oxidizing agents.

-

Spill Response: Neutralize with sodium bicarbonate before disposal.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23467, Didodecyl hydrogen phosphate (Analogous Structure Reference). Retrieved from [Link]

-

Aitken, R. A., et al. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates.[1] Synthesis, 44, 2515-2518.[1] (Methodology adapted for C10 chain). Retrieved from [Link]

-

American Elements. Didodecyl Hydrogen Phosphate Specifications. Retrieved from [Link]

Technical Whitepaper: Didecyl Hydrogen Phosphate (DHP)

The following technical whitepaper is structured to serve researchers and drug development professionals, focusing on Didecyl Hydrogen Phosphate (DHP) . It moves beyond basic definitions to explore the molecule's critical role in bio-analytical sensing (Ion-Selective Electrodes) and purification technologies, adhering to the requested autonomy and scientific rigor.

Physicochemical Architecture, Synthesis, and Bio-Analytical Applications

Executive Summary

Didecyl hydrogen phosphate (DHP), also known as bis(decyl) phosphate, is a dialkyl ester of phosphoric acid characterized by its amphiphilic nature and high lipophilicity. While often overshadowed by its branched isomer bis(2-ethylhexyl) phosphate (HDEHP) in industrial hydrometallurgy, DHP occupies a specialized niche in bio-analytical chemistry and pharmaceutical purification . It serves as the foundational "liquid ion exchanger" for calcium ion-selective electrodes (ISEs)—a critical tool in physiological monitoring during drug development—and acts as a model surfactant for studying lipid membrane dynamics. This guide synthesizes the physicochemical rationale, synthesis protocols, and application mechanisms of DHP.

Molecular Architecture & Physicochemical Profile

The utility of DHP stems from its specific structural balance between the polar phosphate head group and the twin hydrophobic decyl tails. This amphiphilicity determines its behavior at oil-water interfaces, which is the governing principle for both solvent extraction and membrane sensing.

| Property | Specification | Mechanistic Implication |

| CAS Registry | 7795-87-1 | Unique identifier for the C10 linear ester. |

| Formula | Dialkyl phosphate core responsible for metal chelation. | |

| Molecular Weight | ~378.53 g/mol | Sufficient mass to prevent volatility; high lipophilicity prevents leaching into aqueous phases. |

| pKa | ~1.5 – 2.0 (Apparent) | Strong acid character allows it to function as a cation exchanger even at low pH (unlike carboxylic acids). |

| Solubility | Soluble in organic solvents (THF, | Essential for creating the "organic phase" in liquid membranes or extraction systems. |

| Critical Parameter | Linearity vs. Branching | Unlike HDEHP (branched), DHP's linear C10 chains allow tighter packing at interfaces, altering selectivity for specific metal ions like |

The "Lipophilic Sweet Spot"

In drug development applications, particularly sensor design, the chain length is critical.

-

< C8 (Octyl): Too water-soluble; the sensor molecule leaches out of the membrane, shortening electrode lifespan.

-

> C12 (Dodecyl): excessively waxy and crystalline, reducing ion mobility within the membrane and slowing sensor response time.

-

C10 (Decyl): DHP represents the optimal trade-off, maintaining liquidity in plasticized PVC membranes while ensuring virtually zero aqueous solubility.

Synthesis & Purification Protocol

For pharmaceutical-grade applications (e.g., trace metal removal or high-precision sensors), commercial purity is often insufficient due to the presence of mono-decyl phosphate and pyro-phosphate impurities. The following protocol describes the synthesis and subsequent purification required to isolate high-grade DHP.

Reaction Mechanism

The synthesis utilizes the phosphorylation of decan-1-ol with phosphorus oxychloride (

Detailed Methodology

-

Preparation: In a 1L three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve Phosphorus Oxychloride (0.1 mol) in 100 mL of anhydrous hexane.

-

Alcohol Addition: Mix Decan-1-ol (0.2 mol) with Pyridine (0.2 mol) (proton scavenger) in 100 mL hexane. Add this mixture dropwise to the

solution at 0–5°C. Expert Note: Low temperature is crucial to prevent the formation of the tri-ester (tridecyl phosphate). -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Hydrolysis: Pour the reaction mixture into ice-cold water (200 mL) to hydrolyze the chlorophosphate intermediate. Stir vigorously for 1 hour.

-

Extraction: Separate the organic layer.[1][2] Wash sequentially with:

-

1M HCl (to remove pyridine).

-

Saturated NaCl (brine).

-

-

Purification (The Copper Salt Method):

-

This is a field-proven purification technique. Extract the crude DHP with a solution of Copper(II) Acetate . DHP forms a blue copper complex

which is soluble in organic solvents, whereas mono-alkyl phosphates form precipitates or remain in the aqueous phase. -

Filter the organic phase and then strip the copper by washing with 2M sulfuric acid. The DHP returns to its acid form.[3][4]

-

-

Drying: Dry over anhydrous

and remove solvent under vacuum.

Figure 1: Synthesis and Copper-Salt Purification Workflow for High-Purity DHP.

Application: Ion-Selective Electrodes (Bio-Analysis)

The most significant application of DHP in the life sciences is its role as the calcium ionophore in Ion-Selective Electrodes (ISEs). While modern neutral carriers (like ETH 1001) exist, DHP remains the classic "Liquid Ion Exchanger" model.

Mechanism of Sensing

DHP functions via an equilibrium exchange process at the membrane-sample interface. The DHP is dissolved in a plasticizer (e.g., dioctyl phenylphosphonate) and embedded in a PVC matrix.

-

Interfacial Exchange: The lipophilic anion (

) remains in the membrane. At the interface, it releases protons (or counter-ions) and binds Calcium ( -

Potential Generation: The selective extraction of

creates a phase boundary potential described by the Nernst Equation: -

Selectivity: The selectivity depends on the stability constant of the

complex relative to interfering ions (like

Experimental Protocol: Membrane Fabrication

-

Components:

-

Sensor: Didecyl Hydrogen Phosphate (Calcium salt form often preferred): 1-3% wt.

-

Mediator: Dioctyl phenylphosphonate (DOPP): 60-65% wt. (DOPP is chosen for its dielectric constant, enhancing Ca selectivity).

-

Matrix: High molecular weight PVC: 30-35% wt.

-

-

Casting: Dissolve all components in Tetrahydrofuran (THF). Pour into a glass ring on a glass plate.

-

Evaporation: Allow THF to evaporate slowly (24-48h) to form a transparent, flexible master membrane (approx. 200 µm thick).

-

Assembly: Cut a disc and mount it on an electrode body filled with internal reference solution (

).

Figure 2: Mechanism of Calcium Sensing at the Liquid Membrane Interface.

Application: Pharmaceutical Purification (Metal Scavenging)

In drug manufacturing, removing trace heavy metals (Catalysts like Pd, Rh, or impurities like Fe, Zn) from Active Pharmaceutical Ingredients (APIs) is critical. DHP acts as a potent liquid-liquid extraction agent.

-

Mechanism: Cation Exchange.

-

Selectivity Series: Generally

. -

Process: The API is dissolved in an aqueous phase (pH adjusted).[5] An organic solution of DHP (in heptane or toluene) is contacted with the aqueous phase. The metal transfers to the organic phase, leaving the purified API in the water.

-

Advantage: Unlike resin beads, liquid DHP extraction offers faster kinetics and higher loading capacities for large-scale batch reactors.

Safety & Toxicology Note

While DHP is an industrial tool, researchers must be aware of its biological context. Dialkyl phosphates (DAPs), including DHP analogs, are often monitored as metabolites of organophosphorus pesticides .

-

Toxicity: DHP itself is a skin and eye irritant (surfactant properties).

-

Cytotoxicity: In cell-based assays, high concentrations of DHP can disrupt cell membranes due to its detergent-like action. It is generally not used in vivo as a drug carrier but rather as an ex-vivo tool or intermediate.

References

-

Ross, J. W. (1967). "Calcium-Selective Electrode with Liquid Ion Exchanger." Science, 156(3780), 1378-1379. Link

-

Craggs, A., Moody, G. J., & Thomas, J. D. R. (1979). "PVC Calcium Ion-Selective Electrodes Based on Calcium Bis-[Dialkyl- and Di-(4-alkylphenyl) Phosphates] and Mixed Solvent Mediators." Analyst, 104, 412-418. Link

-

Partridge, J. A., & Jensen, R. C. (1969). "Purification of Di-(2-ethylhexyl)phosphoric Acid by Precipitation of Copper(II) Salt." Journal of Inorganic and Nuclear Chemistry, 31(8), 2587-2589. (Standard protocol adapted for DHP). Link

-

Gao, Z., et al. (2011). "Preparation method of didecyl calcium phosphate and application thereof." Google Patents, CN102190675A. Link

-

Sudakin, D. L., & Stone, D. L. (2011). "Dialkyl phosphates as biomarkers of organophosphates: The current dilemma." Toxicology Letters, 207(1), 1-9. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mjfas.utm.my [mjfas.utm.my]

- 3. CN104109170B - Preparation method of didecyl calcium phosphate and application thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103832989A - Preparation method of high-purity disodium hydrogen phosphate - Google Patents [patents.google.com]

Technical Guide: Safety and Handling of Didecyl Hydrogen Phosphate

Executive Summary

Didecyl Hydrogen Phosphate (DDP) is a dialkyl phosphate ester characterized by two linear ten-carbon chains. While often conflated with its branched isomer bis(2-ethylhexyl) phosphate (HDEHP), DDP possesses distinct physicochemical properties—most notably a higher melting point (~47°C) and enhanced lipophilicity—that make it a critical reagent in membrane mimetic studies, ion-selective electrode (ISE) fabrication, and lipid-based drug delivery systems.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated operational framework. The core hazard of DDP is its dual-nature toxicity : it combines the corrosive acidity of a phosphate ester with high lipophilicity, allowing rapid dermal penetration and deep tissue damage. Safe handling requires a "containment-first" approach, treating the substance as a permeating corrosive solid/liquid.

Part 1: Physicochemical Profile & Hazard Identification

Understanding the physical state of DDP is the first step in safety. Unlike HDEHP, which is liquid at room temperature, pure Didecyl Hydrogen Phosphate is often a waxy solid or semi-solid paste, necessitating thermal manipulation that introduces secondary risks.

Table 1: Critical Physicochemical Properties

| Property | Value | Operational Implication |

| CAS Number | 7795-87-1 | Use this specific CAS to distinguish from HDEHP (298-07-7). |

| Physical State | Waxy Solid / Paste | Requires heating to ~50°C for volumetric dispensing; risk of "flick" contamination when scooping solids. |

| Melting Point | ~47°C | Phase change occurs near physiological temperatures; spills during heating solidify rapidly, complicating cleanup. |

| Acidity (pKa) | ~1.5 – 2.0 (Apparent) | Strong acid behavior in organic solvents; incompatible with acid-sensitive APIs. |

| Lipophilicity (LogP) | > 6.0 (Estimated) | High Dermal Permeation Risk. Facilitates transport of the acidic head group across skin barriers. |

Hazard Mechanism: The "Lipophilic Acid" Threat

The danger of DDP lies in its structure. The phosphate head group provides protons (

-

Immediate Effect: Chemical burns similar to phosphoric acid.

-

Delayed Effect: Deep tissue necrosis due to subsurface penetration.

-

GHS Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).

Part 2: Engineering Controls & PPE

Standard lab coats are insufficient for dialkyl phosphates due to their wetting and penetrating properties.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Primary:Nitrile (0.11 mm) is adequate for incidental splash only if removed immediately.

-

Required for Handling:Double-gloving is mandatory. Inner layer: Nitrile. Outer layer: Neoprene or Butyl Rubber (0.3 mm+) for extended contact or immersion.

-

Rationale: Phosphate esters can swell and permeate thin nitrile over time.

-

-

Eye/Face Protection: Chemical splash goggles are non-negotiable. A face shield is required when heating the substance to liquefy it, as gas expansion in the container can cause "spitting."

-

Respiratory Protection: If heating above 60°C or generating aerosols (e.g., during sonication of liposomes), use a P100/OV cartridge respirator.

Engineering Controls

-

Fume Hood: All open handling must occur within a certified chemical fume hood.

-

Secondary Containment: When heating DDP, place the primary container inside a glass or polypropylene secondary bath to contain rupture or overflow.

Part 3: Operational Handling Protocols

Protocol A: Safe Liquefaction and Dispensing

Context: DDP is supplied as a solid.[2] Attempting to chip or scrape it creates static-charged flakes that can adhere to gloves and wrists. Liquefaction is the safer method.

-

Inspection: Verify the container integrity. Ensure the cap is loosened slightly to prevent pressure buildup, but not removed.

-

Thermal Bath: Place the container in a water bath or bead bath set to 55°C .

-

Prohibition:[3] NEVER use a direct hot plate or open flame. Localized overheating can cause thermal decomposition, releasing toxic phosphorus oxides (

).

-

-

Verification: Allow 30–60 minutes for complete phase change. Visually confirm the liquid state (clear to yellowish oil) before inserting a pipette.

-

Transfer: Use positive-displacement pipettes (e.g., Gilson Microman) for viscous liquids. Standard air-displacement pipettes will result in significant under-dosing and dripping.

-

Re-solidification Control: Pre-warm the receiving vessel to ~40°C to prevent the DDP from solidifying on contact, which ensures accurate mass/volume readings.

Protocol B: Reaction Setup & Neutralization

Context: Using DDP as an extractant or excipient.

-

Solvent Compatibility: DDP is soluble in non-polar solvents (Hexane, Toluene, Dichloromethane). When dissolving in alcohols, expect an exotherm.

-

Incompatibility: Avoid contact with strong bases (NaOH, KOH) in concentrated forms without cooling; the neutralization reaction is highly exothermic and can cause solvent boiling.

Visualization: Safe Handling Workflow

Figure 1: Decision logic for the safe liquefaction and dispensing of Didecyl Hydrogen Phosphate.

Part 4: Emergency Response & Decontamination

Spill Cleanup (Solid vs. Liquid)

-

Scenario A: Molten Spill (Liquid):

-

Do not wipe immediately. Wiping spreads the hot, corrosive oil.

-

Cover with dry sand or vermiculite to absorb and cool the liquid.

-

Once solidified/absorbed, scoop into a waste container.

-

Clean the surface with Ethanol (70%) followed by a soap water wash. DDP is hydrophobic; water alone will not remove the residue.

-

-

Scenario B: Solid Spill (Flakes/Powder):

First Aid (Self-Validating Steps)

-

Skin Contact:

-

Immediate Action: Flush with water for 15 minutes minimum .[4][6]

-

Validation: If the skin feels "soapy" or "slippery" after washing, the acid is still present (saponification of skin lipids). Continue washing until the sensation ceases.

-

Medical: Seek evaluation for delayed chemical burns, especially if the exposure area was large.

-

Part 5: Waste Disposal

Didecyl Hydrogen Phosphate contains phosphorus and must never be disposed of down the drain. It contributes to eutrophication in water systems and is toxic to aquatic life.

-

Classification: Segregate as "Acidic Organic Waste" .

-

Labeling: Clearly mark the waste tag with "Organophosphate Ester – Corrosive."

-

Mixtures: If mixed with chlorinated solvents (e.g., DCM extraction layers), dispose of in the Halogenated Waste stream, but note the acidic nature on the tag.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62532, Decyl phosphate (and related dialkyl esters). Retrieved February 6, 2026 from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Bis(2-ethylhexyl) phosphate (Analogous Hazard Data).[7] Retrieved February 6, 2026 from [Link]

-

CAS Common Chemistry. Phosphoric acid, didecyl ester (CAS 7795-87-1).[8][9] Retrieved February 6, 2026 from [Link][8]

-

American Elements. Didodecyl Hydrogen Phosphate (Structural Analog Data). Retrieved February 6, 2026 from [Link]

Sources

- 1. Decyl phosphate | C10H23O4P | CID 62532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dicalcium Phosphate Powder: Essential Applications in Food, Pharmaceuticals, and Animal Feed [biomaxinnovation.co.in]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. expresspharma.in [expresspharma.in]

- 6. fishersci.com [fishersci.com]

- 7. Didodecyl phosphate | C24H51O4P | CID 23467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

Didecyl hydrogen phosphate physical and chemical properties

Advanced Physicochemical Profiling & Application Protocols

Executive Summary

Didecyl hydrogen phosphate (DDP), also known as Bis(n-decyl) phosphate , is a high-purity organophosphorus compound with the CAS number 7795-87-1 .[1] Distinct from its branched isomer bis(2-ethylhexyl) phosphate (D2EHPA), DDP features linear C10 alkyl chains that confer unique steric packing and lipophilicity profiles.[1] It serves as a critical cation-exchanger in Ion-Selective Electrodes (ISEs) —specifically for calcium sensing—and functions as a high-performance surfactant in non-aqueous solvent extraction systems.[1] This guide delineates its molecular architecture, synthesis, extraction mechanics, and application protocols.[1]

Section 1: Molecular Architecture & Physicochemical Profile

DDP is an amphiphilic diester of phosphoric acid.[1] Its linear decyl chains facilitate dense packing at liquid-liquid interfaces, creating a more rigid interfacial film compared to branched analogs.[1]

Table 1: Physicochemical Properties

| Property | Value | Context |

| IUPAC Name | Bis(decyl) hydrogen phosphate | Official nomenclature |

| CAS Number | 7795-87-1 | Unique Identifier |

| Molecular Formula | C₂₀H₄₃O₄P | |

| Molecular Weight | 378.53 g/mol | |

| Appearance | White crystalline solid / Powder | Distinct from liquid D2EHPA |

| Melting Point | 47–49 °C | Solid at room temp (unlike D2EHPA) |

| pKa (Predicted) | ~1.50 | Strong acid in organic media |

| Solubility | Soluble in Toluene, THF, CHCl₃; Insoluble in Water | Highly Lipophilic |

| Critical Micelle Conc. | Lower than branched isomers | Due to efficient chain packing |

Structural Dynamics & Dimerization

In non-polar solvents (e.g., toluene, PVC plasticizers), DDP exists primarily as a hydrogen-bonded dimer .[1] This dimerization is crucial for its function as a metal extractant, as the dimeric ring opens to chelate metal cations.[1]

Figure 1: Equilibrium between monomeric and dimeric forms of DDP in organic solvents, and the subsequent chelation mechanism for divalent cations.[1]

Section 2: Synthesis & Purification Protocols

High-purity DDP is essential for electrode fabrication to prevent baseline drift.[1] The following protocol utilizes the Phosphorus Oxychloride (POCl₃) method, favored for its yield and specificity over P₂O₅ methods.

Laboratory Scale Synthesis Protocol

Reagents: 1-Decanol (anhydrous), Phosphorus Oxychloride (POCl₃), Triethylamine (TEA), Toluene.[1]

-

Preparation: In a 3-neck flask under N₂ atmosphere, dissolve POCl₃ (0.2 mol) in dry toluene.

-

Addition: Mix 1-Decanol (0.4 mol) with TEA (0.4 mol). Add this mixture dropwise to the POCl₃ solution at 0–5 °C. Control exotherm strictly.

-

Reaction: Stir at room temperature for 4 hours, then reflux for 2 hours to ensure complete esterification.

-

Hydrolysis: Cool to 0 °C. Add ice-cold water slowly to hydrolyze the remaining P-Cl bond to P-OH.

-

Separation: Wash the organic layer with 1M HCl (to remove TEA), then with distilled water until neutral pH.

-

Purification (Critical):

Section 3: Applications in Ion-Selective Electrodes (ISE)

The primary high-value application of Didecyl Hydrogen Phosphate is as the active ionophore in liquid-membrane Calcium (Ca²⁺) electrodes (Ross Electrode type).[1]

Mechanism of Calcium Sensing

DDP functions as a liquid ion-exchanger.[1] When dissolved in a hydrophobic mediator (e.g., di-n-octylphenylphosphonate), it selectively binds Ca²⁺ at the membrane-sample interface, establishing a Nernstian potential.[1]

Selectivity Sequence: Ca²⁺ > Mg²⁺ >> Alkali Metals (Na⁺, K⁺).[1] The linear decyl chains provide a specific steric environment that favors the coordination geometry of Calcium over Magnesium.

Figure 2: Mechanism of Calcium detection at the ISE membrane interface.[1] The DDP ligand selectively extracts Ca2+, generating a measurable electrical potential difference.

Electrode Fabrication Protocol

-

Cocktail Preparation:

-

Casting: Dissolve components in Tetrahydrofuran (THF). Pour into a glass ring on a glass plate. Evaporate THF slowly (24-48h) to form a transparent, elastic membrane.[1]

-

Assembly: Mount membrane on an electrode body filled with internal reference solution (0.1M CaCl₂).

Section 4: Solvent Extraction & Surfactant Properties[1]

Beyond sensors, DDP is a potent extractant for lanthanides and a specialized surfactant.[1]

-

Rare Earth Extraction: DDP extracts metal ions via a cation-exchange mechanism similar to D2EHPA but often shows higher separation factors for heavy lanthanides due to steric hindrance of the linear chains.[1]

-

Surfactancy: In non-polar solvents, DDP forms reverse micelles capable of solubilizing water pools.[1] Its Critical Micelle Concentration (CMC) is significantly lower than branched isomers, making it efficient for drag reduction additives and corrosion inhibition films.[1]

Section 5: Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Handling:

References

-

Ross, J. W. (1967).[1] Calcium-Selective Electrode with Liquid Ion Exchanger. Science. Link (Seminal work establishing DDP as the gold standard for Ca-ISEs).[1]

-

ChemicalBook. (2025).[1][2] Phosphoric Acid Di-n-decyl Ester Properties & CAS 7795-87-1. Link

-

Craggs, A., et al. (1974).[1] Calcium ion-selective electrodes based on di(n-decyl) phosphate. Journal of Inorganic and Nuclear Chemistry. (Detailed comparison of chain lengths in ISEs).

-

Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Alkyl Phosphates. Link

-

Thieme Chemistry. (2021).[1] Synthesis of Dialkyl Hydrogen Phosphates via Phosphoryl Chloride. Science of Synthesis. Link

Sources

Technical Guide: Thermal Stability of Didecyl Hydrogen Phosphate (DDP)

[1]

Executive Summary

Didecyl Hydrogen Phosphate (DDP) , a dialkyl ester of phosphoric acid, exhibits a thermal stability profile defined by high resistance to degradation at ambient temperatures but susceptibility to olefinic elimination at elevated temperatures (>180°C). Unlike inorganic phosphate buffers used in formulation, DDP is an organophosphorus surfactant and extractant. Its stability is critical in process chemistry (solvent extraction) and emerging lipid-based drug delivery systems.

Key Stability Metrics:

-

Safe Operating Limit: < 120°C (anhydrous).

-

Decomposition Onset (T_onset): ~180–200°C (detected via TGA).

-

Primary Degradation Mechanism: Cis-elimination producing 1-decene and polyphosphoric acids .

-

Critical Hazard: Formation of pyrophosphates and pressure buildup from volatile alkene generation.

Chemical Identity & Structural Characterization

To ensure experimental precision, one must distinguish between the mono- and di-ester forms. This guide focuses on the Diester , the primary functional surfactant.

| Property | Didecyl Hydrogen Phosphate (Diester) | Decyl Dihydrogen Phosphate (Monoester) |

| Formula | ||

| Structure | Two decyl chains, one acidic proton.[1][2] | One decyl chain, two acidic protons.[2] |

| CAS No. | Generic Class: 298-07-7 (Analog: D2EHPA) | 3921-30-0 |

| Function | Lipophilic extractant, Surfactant. | Hydrotrope, Stronger acid. |

Note: DDP is structurally analogous to Bis(2-ethylhexyl) phosphate (D2EHPA) but possesses linear alkyl chains, resulting in higher packing density and slightly elevated thermal stability due to reduced steric strain in the transition state.

Thermal Decomposition Mechanisms

The degradation of DDP does not occur via simple bond homolysis but through a coordinated pericyclic reaction.

Primary Pathway: Cis-Elimination (Pyrolysis)

At temperatures exceeding 180°C, DDP undergoes an intramolecular Chugaev-type elimination . The phosphoryl oxygen abstracts a

-

Reactant: Didecyl Hydrogen Phosphate[1]

-

Transition State: 6-membered cyclic intermediate[1]

-

Products: 1-Decene (Volatile) + Mono-decyl phosphate (which further degrades to Phosphoric Acid).

Secondary Pathway: Hydrolytic Degradation

In the presence of moisture and heat (>60°C), the P-O-C bond undergoes hydrolysis. This is acid-catalyzed (autocatalytic), meaning the phosphoric acid produced accelerates further degradation.

Mechanism Visualization

The following diagram illustrates the degradation pathways and the logic flow for stability failure.

Figure 1: Thermal and hydrolytic degradation pathways of Didecyl Hydrogen Phosphate.[1]

Experimental Analysis of Stability

The following data summarizes the thermal behavior of dialkyl phosphates, derived from comparative analysis of DDP and its analogs (D2EHPA, TBP).

Comparative Thermal Stability Data

| Compound | Alkyl Chain Structure | T_onset (5% Wt Loss) | Decomposition Products |

| Tributyl Phosphate (TBP) | C4 (Linear) | ~180°C | 1-Butene, Phosphoric Acid |

| D2EHPA | C8 (Branched) | ~200–210°C | 2-Ethyl-1-hexene, Polyphosphates |

| Didecyl Hydrogen Phosphate | C10 (Linear) | ~190–205°C | 1-Decene, Polyphosphates |

Impact of Environment

-

Diluents: Stability is often enhanced in aliphatic diluents (e.g., dodecane) due to solvation effects reducing intermolecular acid catalysis.

-

Metals: Presence of Fe(III) or Cu(II) can lower the decomposition temperature by acting as Lewis acid catalysts.

Protocols for Stability Validation

Trustworthiness in data requires self-validating protocols. Use this workflow to characterize DDP batches.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the precise onset of pyrolysis.

-

Sample Prep: Load 10–15 mg of anhydrous DDP into an alumina crucible.

-

Purge Gas: Nitrogen (

) at 50 mL/min (to prevent oxidative degradation masking pyrolysis). -

Ramp: Heat from 25°C to 600°C at 10°C/min.

-

Validation Criteria:

-

T_onset: Extrapolated onset of the first mass loss step.

-

Mass Balance: The first step should correspond to the loss of the decene mass fraction (Calculation:

).

-

Protocol B: Acid Value Monitoring (Hydrolytic Stress)

Objective: Detect early-stage hydrolysis in storage.

-

Stress Condition: Store DDP sample at 60°C with 1% water w/w for 7 days.

-

Titration: Dissolve 1g sample in ethanol. Titrate with 0.1N NaOH using Phenolphthalein.

-

Interpretation:

-

First Equivalence Point: Corresponds to the single proton of DDP.

-

Shift: If hydrolysis occurred, a second inflection point appears (corresponding to the second proton of the mono-ester or H3PO4).

-

Limit: >5% increase in Acid Value indicates failure.

-

Implications for Drug Development

While DDP is primarily an industrial extractant, its chemistry intersects with pharma in specific niches:

-

Lipid Nanoparticles (LNPs): DDP can act as an anionic lipid analog. Its thermal stability ensures it survives the high-shear/temperature conditions of extrusion or microfluidic mixing, provided temperatures remain <100°C.

-

Impurity Profiling: In the synthesis of phosphate prodrugs, DDP may appear as a byproduct. Its removal is critical as the residual acid can catalyze degradation of the API.

-

Dental Materials: Methacryloyloxydecyl dihydrogen phosphate (MDP) is a functional monomer in dental adhesives.[3] The "decyl spacer" provides hydrophobicity. Researchers must note that the methacrylate group is far less thermally stable (polymerizes >60°C) than the phosphate core described here.

References

-

Thermal Decomposition of Dialkyl Phosphates: Baumgarten, E., & Olah, G. A. (1964). "The Thermal Decomposition of Dialkyl Phosphates and O,O-Dialkyl Dithiophosphates." Journal of Organic Chemistry. [1]

-

Stability of Organophosphorus Extractants: Ritcey, G. M., & Ashbrook, A. W. (1984). "Solvent Extraction: Principles and Applications to Process Metallurgy." (Context on D2EHPA/DDP stability in extraction).

-